molecular formula C19H32O3 B1254004 (10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester

(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester

Cat. No.: B1254004
M. Wt: 308.5 g/mol
InChI Key: MTOOOXVLHAITCG-RUDXKNGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester is a fatty acid methyl ester isolated from leaves and twigs of Ehretia dicksonii. It exhibits anti-inflammatory and inhibition of lipoxygenase activities. It has a role as a metabolite, an anti-inflammatory agent and a lipoxygenase inhibitor.

Scientific Research Applications

Anti-inflammatory Applications

One notable application of (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester is in the field of anti-inflammatory compounds. It was isolated from the methanol extract of Ehretia dicksonii and demonstrated the ability to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mouse ears. This compound exhibited an inhibitory effect of 43% at a dose of 500 μg, showcasing its potential as a natural anti-inflammatory agent. Further, related compounds, such as (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid and (9Z,11E)-13-oxo-9,11-octadecadienoic acid, also showed potent anti-inflammatory activity, underscoring the therapeutic potential of this class of compounds in managing inflammation. Additionally, these compounds inhibited soybean lipoxygenase at a concentration of 10 μg/ml, further indicating their anti-inflammatory properties (Dong, Oda, & Hirota, 2000).

Occurrence in Plant Leaves

Another study highlighted the occurrence of free and esterified lipoxygenase products, including (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid, in the leaves of Glechoma hederacea L. and other Labiatae. These compounds are predominantly esterified in the membrane ester lipids of the leaves, with a significant increase in their content upon air-drying. This suggests a possible involvement of the lipoxygenase pathway in the natural senescence of leaves, indicating not only a biochemical role within plants but also a potential area for exploration in understanding plant aging and defense mechanisms (Kühn, Wiesner, Alder, & Schewe, 1989).

Synthesis and Biological Activity

Research has also focused on the synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids, showcasing a method to create allylic hydroxylated derivatives with moderate in vitro cytotoxicity against various human cancer cell lines. Although not directly mentioning this compound, this study exemplifies the broader interest and potential of hydroxylated fatty acids in therapeutic applications, including anti-cancer and anti-inflammatory effects. The derivatives also exhibited toxicity to brine shrimp, suggesting a need for further evaluation of their bioactivity and potential therapeutic uses (Li et al., 2009).

Properties

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl (10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h4-5,7,9,12,15,18,20H,3,6,8,10-11,13-14,16-17H2,1-2H3/b5-4-,9-7-,15-12+

InChI Key

MTOOOXVLHAITCG-RUDXKNGCSA-N

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)OC)O

SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)OC)O

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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